molecular formula C13H15NO2 B13898150 3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile

3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile

Cat. No.: B13898150
M. Wt: 217.26 g/mol
InChI Key: ROIMKVVSUPBGHM-UHFFFAOYSA-N
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Description

3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile is an organic compound that features a cyclobutane ring substituted with a 4-methoxy-benzyloxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile typically involves the reaction of a cyclobutanecarbonitrile precursor with a 4-methoxy-benzyl alcohol derivative. One common method involves the use of organolithium reagents to facilitate the formation of the desired product. For example, a solution of butyllithium in hexane can be added to the precursor in tetrahydrofuran (THF) at low temperatures (around -78°C) to generate the corresponding lithiated carbanion, which then reacts with the 4-methoxy-benzyl alcohol derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process, allowing for the continuous production of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methoxy-benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted cyclobutanecarbonitrile derivatives.

Scientific Research Applications

3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-benzyloxy)-cyclobutanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H15NO2/c1-15-12-4-2-10(3-5-12)9-16-13-6-11(7-13)8-14/h2-5,11,13H,6-7,9H2,1H3

InChI Key

ROIMKVVSUPBGHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2CC(C2)C#N

Origin of Product

United States

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